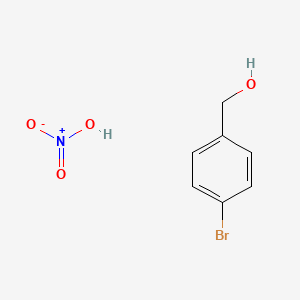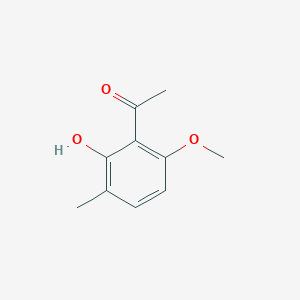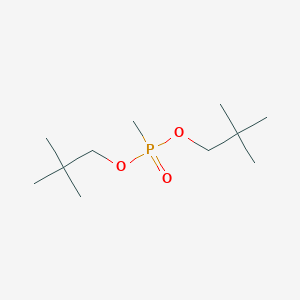
1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane is a highly chlorinated and fluorinated organic compound. It is known for its stability and resistance to degradation, making it a compound of interest in various scientific and industrial applications. The presence of multiple chlorine and fluorine atoms contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane typically involves the chlorination and fluorination of hexane derivatives. The process can be carried out using various chlorinating and fluorinating agents under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and specific reaction temperatures and pressures can optimize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, it can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced under specific conditions to form less chlorinated and fluorinated derivatives.
Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of more oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions produce less or more halogenated compounds, respectively.
Wissenschaftliche Forschungsanwendungen
1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying halogenated hydrocarbons.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development and as a diagnostic tool due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, coatings, and materials that require high stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s high electronegativity and steric hindrance due to the presence of multiple halogen atoms can affect its binding affinity and reactivity. It may inhibit or activate specific biochemical pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,3,5’,6-Pentachlorobiphenyl (PCB-95): Another highly chlorinated compound with similar stability and resistance to degradation.
Pentachlorophenol: A chlorinated phenol used as a pesticide and disinfectant, known for its high toxicity and environmental persistence.
Pentachloropyridine: A chlorinated pyridine derivative used in organic synthesis and as a building block for more complex compounds.
Uniqueness
1,2,3,5,6-Pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical properties such as high stability, resistance to degradation, and specific reactivity patterns. These characteristics make it valuable for specialized applications in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
56949-85-0 |
|---|---|
Molekularformel |
C6Cl5F9 |
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
1,2,3,5,6-pentachloro-1,1,2,3,4,4,5,6,6-nonafluorohexane |
InChI |
InChI=1S/C6Cl5F9/c7-1(12,2(8,13)5(10,17)18)4(15,16)3(9,14)6(11,19)20 |
InChI-Schlüssel |
IUUCCYGTTMEXMG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(F)(F)Cl)(F)Cl)(F)Cl)(C(C(F)(F)Cl)(F)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


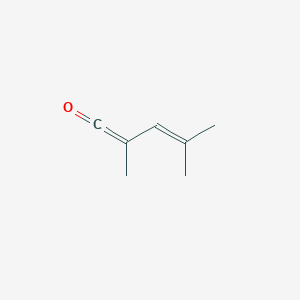
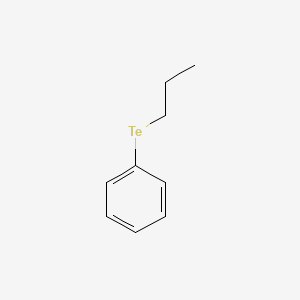
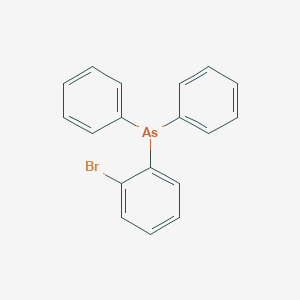
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)
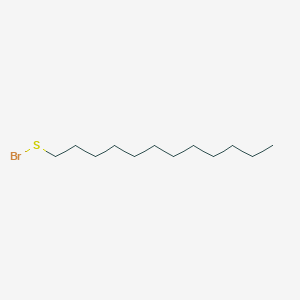
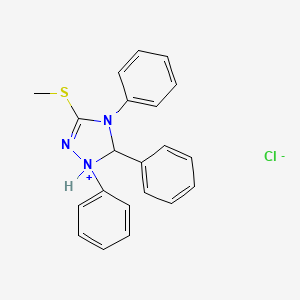

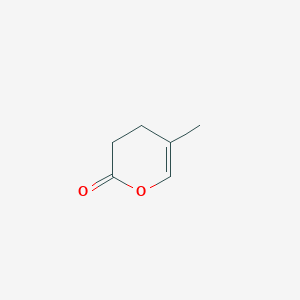

octylsulfanium bromide](/img/structure/B14629853.png)

